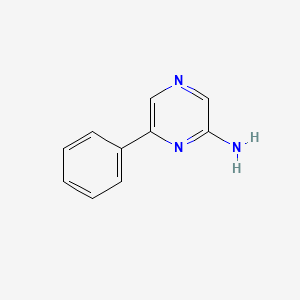

6-Phenylpyrazin-2-amine

Description

Significance of Pyrazine (B50134) Scaffolds in Medicinal Chemistry Research

The pyrazine scaffold is a cornerstone in medicinal chemistry due to its widespread presence in biologically active compounds. mdpi.com Its structural and electronic properties, including the ability to participate in hydrogen bonding and π-π stacking interactions, make it an effective component for binding to biological targets like enzymes and receptors. nih.gov Pyrazine derivatives have been reported to possess a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. mdpi.comresearchgate.net

The versatility of the pyrazine ring allows for chemical modifications at various positions, enabling the fine-tuning of a compound's physicochemical properties and biological activity. This has led to the development of several clinically approved drugs containing a pyrazine core, underscoring the scaffold's therapeutic relevance. mdpi.com Research has shown that incorporating a pyrazine moiety into natural product derivatives can enhance their pharmacodynamic activity and reduce toxicity compared to the parent compounds. mdpi.com The consistent success of pyrazine-based compounds in achieving clinical significance solidifies the scaffold's important role in the landscape of drug discovery and development. mdpi.comrsc.org

Overview of Research Trajectories for 6-Phenylpyrazin-2-amine and its Analogues

Research into this compound and its analogues has explored a variety of potential therapeutic applications, driven by the diverse biological activities associated with the pyrazine core. The primary research trajectories focus on synthesizing novel derivatives and evaluating their efficacy in different biological assays.

A significant area of investigation has been the antimycobacterial activity of pyrazine derivatives. Inspired by the first-line anti-tuberculosis drug Pyrazinamide (B1679903), which features a pyrazine ring, researchers have synthesized numerous analogues. mdpi.comscispace.com Studies on N-phenylpyrazine-2-carboxamides, which are structurally related to this compound, have shown that modifications on both the pyrazine and phenyl rings can lead to potent activity against Mycobacterium tuberculosis. mdpi.comresearchgate.net For instance, the introduction of different substituents has been a key strategy, with lipophilicity being a critical factor for activity against mycobacteria due to their lipid-rich cell walls. researchgate.net

Another key research direction is the development of anticancer agents . Pyrazine derivatives have been designed and synthesized to target various mechanisms involved in cancer progression. For example, some pyrazine-based compounds have been investigated as kinase inhibitors, which can interfere with cell signaling pathways that are often dysregulated in cancer. ufrj.br Research on pyrazine-thiazole analogues has demonstrated cytotoxic activity against several tumor cell lines, including pancreatic, liver, and breast cancer cells. researchgate.net

The antifungal and antibacterial potential of pyrazine analogues is also an active area of research. mdpi.com Studies have shown that certain N-phenylpyrazine-2-carboxamides exhibit activity against fungal strains like Trichophyton mentagrophytes. mdpi.com Similarly, some derivatives have shown weak to moderate antibacterial activity against various bacterial strains. mdpi.com

Furthermore, research has extended into the field of agrochemicals , with some N-(5-phenylpyrazin-2-yl)-benzamide derivatives being evaluated for their insecticidal activity . researchgate.net These studies have identified compounds that act as insect growth modulators by inhibiting chitin (B13524) biosynthesis, a process vital for insects but absent in vertebrates. researchgate.net

The synthesis of these diverse analogues often involves multi-step protocols. Common synthetic strategies include the condensation of pyrazine-2-carboxylic acid chlorides with substituted anilines to form amide linkages. mdpi.comscispace.commdpi.com Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also employed to introduce phenyl groups and other substituents onto the pyrazine core. biomedpharmajournal.org

| Compound Class | Research Focus | Key Findings | References |

|---|---|---|---|

| N-phenylpyrazine-2-carboxamides | Antimycobacterial Activity | 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide showed 65% inhibition against M. tuberculosis H37Rv at 6.25 μg/mL. Lipophilicity is a key factor for activity. | mdpi.comresearchgate.net |

| 3-Amino-N-phenylpyrazine-2-carboxamides | Antimycobacterial Activity | 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide was the most active against M. tuberculosis H37Rv with a MIC of 12.5 µg/mL. Phenyl and alkyl derivatives were more active than benzyl (B1604629) derivatives. | mdpi.com |

| Pyrazine-Thiazole Analogues | Anticancer Activity | Some analogues showed good anti-tumor activity against Panc-1, HepG2, and MCF-7 cell lines. One analogue had a comparable inhibitory activity to the standard drug erlotinib, especially against MCF-7 (IC50 = 5.51±0.09 μM). | researchgate.net |

| N-(5-phenylpyrazin-2-yl)-benzamides | Insecticidal Activity | Found to be active against lepidopterans by causing severe abnormalities in the cuticle, leading to larval mortality. The mode of action is linked to the inhibition of Chitin Synthase 1. | researchgate.net |

| Chlorinated N-phenylpyrazine-2-carboxamides | Antifungal Activity | 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide showed the highest antifungal effect against Trichophyton mentagrophytes (MIC = 62.5 μmol/L). | mdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

6-phenylpyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c11-10-7-12-6-9(13-10)8-4-2-1-3-5-8/h1-7H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSEVKGFJGGKCIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=CC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60498904 | |

| Record name | 6-Phenylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60498904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41270-69-3 | |

| Record name | 6-Phenylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60498904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-phenylpyrazin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 6-Phenylpyrazin-2-amine and Key Intermediates

The construction of the this compound scaffold can be achieved through several strategic approaches, primarily involving the formation of the pyrazine (B50134) ring and the introduction of the phenyl group.

Cyclization Reactions for Pyrazine Ring Formation

The formation of the core pyrazine ring is a critical step in the synthesis of this compound and its analogs. Cyclization reactions are commonly employed to construct this heterocyclic system. For instance, pyrazinone derivatives, which can serve as intermediates, can be synthesized through the cyclization of appropriate precursors. One method involves the reaction of a phenyl-substituted hydrazine (B178648) with a diketone under acidic or basic conditions to form the pyrazinone ring. Another approach involves the derivatization of diketopiperazines, which are prepared from α-amino acids. These diketopiperazines can be heated with phosphorus oxychloride (POCl₃) followed by amination to yield the desired pyrazine amine. This route allows for the introduction of various substituents, though it may result in moderate yields due to competing hydrolysis reactions.

A more contemporary method is the photoredox/copper-cocatalyzed domino cyclization. This one-pot synthesis utilizes a dual catalytic system to generate the pyrazine core from oxime esters and a cyanomethyl radical, followed by amination.

Coupling Reactions for Phenyl Moiety Installation (e.g., Suzuki Coupling)

The Suzuki-Miyaura coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, and it is particularly effective for installing the phenyl group onto the pyrazine core. wikipedia.orglibretexts.org This palladium-catalyzed cross-coupling reaction typically involves the reaction of an organoboron species, such as a boronic acid or its ester, with a halide or triflate. wikipedia.orglibretexts.orgorganic-chemistry.org

In the context of this compound synthesis, a common strategy involves coupling a phenylboronic acid with a halogenated pyrazine derivative. The reaction is carried out in the presence of a palladium catalyst and a base. wikipedia.org The choice of catalyst, ligands, and reaction conditions can be optimized to achieve high yields and functional group tolerance. libretexts.orgorganic-chemistry.org For example, a Suzuki reaction can be used to functionalize the -5 and -6 positions of a pyrazine ring. units.it

The general mechanism of the Suzuki coupling involves three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organohalide to form a palladium(II) complex. libretexts.org

Transmetalation: The organic group from the organoboron compound is transferred to the palladium(II) complex. wikipedia.orglibretexts.org

Reductive Elimination: The coupled product is eliminated from the palladium complex, regenerating the palladium(0) catalyst. libretexts.org

Precursor Synthesis and Modification Strategies

The synthesis of this compound often relies on the preparation and modification of key precursors. Halogenated pyrazines are common intermediates. For example, 2-chloropyrazine (B57796) can be coupled with aniline (B41778) using a palladium catalyst in a Buchwald-Hartwig amination to form N-phenylpyrazin-2-amine. vulcanchem.com Similarly, 5-chloro-2,3-diphenylpyrazine (B40291) can react with amines via a nucleophilic aromatic substitution (SNAr) mechanism to yield aminated products.

Another strategy involves the synthesis of pyrazine-2-carboxylic acids, which can then be converted to amides. For instance, the condensation of pyrazine-2-carboxylic acid chloride with substituted anilines can produce N-phenylpyrazine-2-carboxamide derivatives. vulcanchem.comresearchgate.net These carboxamides can then be further modified.

Derivatization Strategies for this compound Analogues

Once the this compound core is synthesized, it can be further modified to create a diverse range of analogues. These modifications can be targeted at either the pyrazine ring or the phenyl moiety.

Substitutions on the Pyrazine Core

The pyrazine ring of this compound is susceptible to various substitution reactions, allowing for the introduction of a wide array of functional groups.

Halogenation: The pyrazine core can be halogenated, often as a preliminary step for further functionalization. For example, a precursor like 5-phenylpyrazin-2(1H)-one can be chlorinated using thionyl chloride.

Amination: Halogenated pyrazines can undergo nucleophilic substitution with ammonia (B1221849) or various primary and secondary amines to introduce different amino groups onto the pyrazine ring. thieme-connect.de For example, 3-chloropyrazine-2-carboxamide (B1267238) can react with benzylamine (B48309) derivatives to produce 3-(alkylamino)-N-phenylpyrazine-2-carboxamides. vulcanchem.com

Alkylation and Arylation: As previously mentioned, cross-coupling reactions like the Suzuki coupling can be used to introduce alkyl or aryl groups at specific positions on the pyrazine ring. units.it

Other Substitutions: The pyrazine ring can also be functionalized through deprotonative metalation followed by reaction with an electrophile. researchgate.net

Below is a table summarizing some derivatization strategies on the pyrazine core:

| Reaction Type | Reagents/Conditions | Position of Substitution | Resulting Functional Group | Reference |

| Amination | Isopropylamine, Na₂CO₃, DMF, 80-100°C | C-2 (of a chlorinated precursor) | N-isopropylamino | |

| Halogenation | Thionyl chloride (SOCl₂) | C-3 (of a pyrazinone precursor) | Chloro | |

| Amination | Benzylamine derivatives, ethanol | C-3 (of a chlorinated precursor) | Alkylamino | vulcanchem.com |

| Nucleophilic Substitution | Various amines or thiolates | C-5, C-6 (of a chlorinated dicarbonitrile precursor) | Amino or Thioether | rsc.org |

Functionalization of the Phenyl Moiety

The peripheral phenyl ring also offers opportunities for structural modification, which can significantly influence the properties of the resulting analogues.

Electrophilic Aromatic Substitution: The phenyl ring can undergo typical electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions, depending on the existing substituents and reaction conditions.

Suzuki Coupling: If the synthesis starts with a halogenated phenyl group on the pyrazine core, this halogen can be used as a handle for Suzuki coupling to introduce other aryl or alkyl groups. For instance, 6-(4-fluorophenyl)-5-phenylpyrazin-2-amine has been synthesized, indicating the introduction of a substituted phenyl group. units.it

Modifications of Existing Substituents: If the phenyl ring already bears a functional group, this group can be chemically transformed. For example, a nitro group can be reduced to an amino group, which can then be further derivatized.

The following table details some examples of functionalization on the phenyl moiety:

| Reaction Type | Reagents/Conditions | Position of Substitution | Resulting Functional Group | Reference |

| Suzuki Coupling | Substituted phenylboronic acid, Pd catalyst, base | C-6 (attaching a substituted phenyl group) | Substituted bi-phenyl system | units.it |

| Nucleophilic Aromatic Substitution | Anilines (on a fluorinated phenyl precursor) | Varies on the aniline | Substituted amino-phenyl |

Modifications at the Amino Group

The amino group of this compound serves as a key site for synthetic modifications, primarily through acylation and alkylation reactions, allowing for the introduction of a wide array of functional groups and the generation of diverse derivatives.

Acylation Reactions: The primary amino group readily undergoes acylation with acyl chlorides or acid anhydrides to form the corresponding N-acyl-6-phenylpyrazin-2-amines (amides). fishersci.it This reaction, often referred to as the Schotten-Baumann reaction when conducted in the presence of a base, is a common strategy for synthesizing amides. fishersci.it The reaction typically proceeds at room temperature in an aprotic solvent in the presence of a suitable base, such as a tertiary amine (e.g., triethylamine) or pyridine, to neutralize the hydrochloric acid byproduct. fishersci.itresearchgate.net In some instances, particularly with deactivated amines, diacylation can occur, especially when using a strong base like triethylamine. researchgate.net

| Reactant | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| Amine | Acyl Chloride | Aprotic solvent, Base (e.g., pyridine, triethylamine), Room Temperature | Amide | fishersci.it |

| Deactivated Amine | Acetyl Chloride | Triethylamine | Diacetylated Compound | researchgate.net |

| Amine | Acid Anhydride | Base | Amide | fishersci.it |

Alkylation Reactions: The amino group of this compound can also be alkylated using alkyl halides. fishersci.co.ukwikipedia.org This nucleophilic substitution reaction can lead to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. wikipedia.orgmasterorganicchemistry.com The reaction's outcome is often influenced by the stoichiometry of the reactants. Using an excess of the amine can favor the formation of the mono-alkylated product, while an excess of the alkyl halide tends to lead to polyalkylation. libretexts.org The reactivity of the alkyl halide follows the order I > Br > Cl. fishersci.co.uk For less reactive alkyl halides, the addition of sodium iodide can generate the more reactive alkyl iodide in situ. fishersci.co.uk The alkylation of heteroaromatic amines may necessitate the use of strong bases and cryogenic conditions. fishersci.co.uk

| Reactants | Solvent | Base | Temperature | Reference |

|---|---|---|---|---|

| Amine, Alkyl Halide | DMF | Not specified, but often required | Room Temperature to Reflux | fishersci.co.uk |

| Heteroaromatic Amine, Alkyl Halide | Not specified | Strong Base (e.g., Sodium bis(trimethylsilyl)amide) | Cryogenic | fishersci.co.uk |

Formation of Hybrid Scaffolds Incorporating Pyrazine Derivatives

The pyrazine scaffold, particularly that derived from pyrazinamide (B1679903), a close structural analog of this compound, has been extensively used in the construction of hybrid molecules. This approach involves covalently linking the pyrazine moiety to other pharmacologically active scaffolds to create new chemical entities with potentially enhanced or synergistic biological activities. ijpsjournal.comrsc.orgrsc.orgnih.govresearchgate.net

A common strategy involves the design and synthesis of hybrid compounds that combine the pyrazinamide scaffold with other antimycobacterial moieties. ijpsjournal.comrsc.orgnih.govresearchgate.net For instance, hybrid molecules have been created by linking pyrazinamide with a 4-phenylthiazol-2-amine scaffold, resulting in compounds with significant in vitro activity against Mycobacterium tuberculosis. rsc.orgresearchgate.net Similarly, pyrazine and 1,2,4-triazole (B32235) scaffolds have been amalgamated to generate hybrid compounds with noteworthy antitubercular efficacy. rsc.org These studies highlight the versatility of the pyrazine ring as a building block in medicinal chemistry for the development of novel therapeutic agents. nih.gov

Mechanistic Insights into Chemical Reactions of Pyrazin-2-amines

The reactivity of pyrazin-2-amines is governed by the electronic properties of the pyrazine ring and the substituents it bears.

Oxidation Pathways and Derivative Formation

The pyrazine ring is generally resistant to oxidation. thieme-connect.de However, the amino group can be a site for oxidative reactions. While specific studies on the oxidation of this compound are not extensively documented, related compounds offer insights. For instance, the oxidation of some pyrazine derivatives can lead to the formation of N-oxides. The oxidation of other aromatic amines can result in a variety of products, and the presence of lipid oxidation products like aldehydes can influence the formation of heterocyclic amines. nih.gov In some cases, oxidation of a substituted pyrazine carboxamide can yield carboxylic acids or ketones depending on the specific reagents and conditions.

Reduction Pathways and Related Products

The reduction of pyrazine derivatives can target different functionalities. For instance, a carboxamide group on a pyrazine ring can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4).

A particularly relevant transformation is the reduction of a nitro group, which can be introduced onto the phenyl ring of this compound through electrophilic substitution. The reduction of nitroarenes to primary amines is a fundamental reaction in organic synthesis. google.comcommonorganicchemistry.comasianpubs.orgjsynthchem.com Common methods for this reduction include catalytic hydrogenation using palladium on carbon (H2/Pd-C) or Raney nickel. commonorganicchemistry.com Other reducing agents such as iron or zinc in acidic media, or tin(II) chloride, also effectively reduce nitro groups to amines. commonorganicchemistry.com Sodium borohydride, typically unreactive towards nitro groups, can achieve this reduction in the presence of transition metal halides like nickel(II) chloride. asianpubs.orgjsynthchem.com The choice of reducing agent can be critical to avoid the reduction of other sensitive functional groups within the molecule.

Electrophilic and Nucleophilic Substitution Reactions

Electrophilic Substitution: The pyrazine ring is an electron-deficient system, making it generally unreactive towards electrophilic aromatic substitution. thieme-connect.deum.edu.mymsu.edusavemyexams.com Any electrophilic attack would be further disfavored in acidic media due to the protonation of the nitrogen atoms. thieme-connect.de However, the phenyl group of this compound is susceptible to electrophilic substitution reactions such as nitration and halogenation. msu.edusavemyexams.combyjus.com The amino group on the pyrazine ring, being an activating group, will influence the position of substitution on the phenyl ring, directing incoming electrophiles to the ortho and para positions. byjus.com

Nucleophilic Substitution: The electron-deficient nature of the pyrazine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), especially when a good leaving group, such as a halogen, is present on the ring. thieme-connect.deum.edu.mynih.govrsc.orgrsc.org Halopyrazines are generally more reactive towards nucleophiles than the corresponding halopyridines. thieme-connect.de The presence of electron-donating groups on the pyrazine ring can decrease the rate of nucleophilic substitution, requiring more forcing reaction conditions. thieme-connect.de The mechanism for these substitutions is often an addition-elimination pathway, although ring-opening-ring-closure (ANRORC) mechanisms have also been observed in some cases. thieme-connect.de

Biological Activities and Therapeutic Potentials

Antimicrobial Efficacy of 6-Phenylpyrazin-2-amine Derivatives

Derivatives of this compound have demonstrated a broad spectrum of antimicrobial activities, positioning them as valuable leads in the development of new drugs to combat infectious diseases.

The fight against tuberculosis, caused by Mycobacterium tuberculosis (Mtb), has been a major focus for the development of pyrazine-based compounds, inspired by the first-line drug Pyrazinamide (B1679903) (PZA). ijpsjournal.comacs.org Novel analogues of this compound have been synthesized and show potent anti-tubercular activity, in some cases surpassing that of PZA. ijpsjournal.com

A series of 5-chloro-N-phenylpyrazine-2-carboxamides exhibited significant activity against the H37Rv strain of M. tuberculosis, with most compounds showing a Minimum Inhibitory Concentration (MIC) in the range of 1.56–6.25 µg/mL. researchgate.net For instance, 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide showed 65% inhibition of the Mtb H37Rv strain at a concentration of 6.25 μg/mL. mdpi.com Further modifications, such as the introduction of an iodine atom at position 3 of the benzene (B151609) ring, proved important for antimycobacterial activity. nih.gov Specifically, 5-tert-Butyl-6-chloro-N-(3-iodo-4-methylphenyl) pyrazine-2-carboxamide was identified as a highly active compound. nih.gov

The length of an alkyl chain attached to the pyrazine (B50134) core also plays a crucial role. Studies on 6-alkylamino-N-phenylpyrazine-2-carboxamides revealed that antimycobacterial activity generally increased with the prolongation of the alkyl chain, peaking with heptylamino substitutions, which recorded MIC values of 5-10 μM against Mtb H37Rv. researchgate.net In another study, N-(2-ethylhexyl)pyrazine-2-carboxamide and N-(4-fluorobenzyl)pyrazine-2-carboxamide demonstrated excellent activity against Mtb H37Rv, with MIC values below 6.25 μg/mL. researchgate.netjapsonline.com

Some derivatives have also shown efficacy against other mycobacterial species. For example, N-(3-Chloro-4-methylphenyl)pyrazine-2-carboxamide and N-(4-chloro-2-iodophenyl)pyrazine- 2-carboxamide (B11827560) were significantly active against Mycobacterium kansasii. researchgate.net Notably, 6-chloro-5-cyanopyrazine-2-carboxamide and 5-cyano-6-(heptylamino)pyrazine-2-carboxamide were active against both M. kansasii and M. avium, which are typically not susceptible to PZA. researchgate.net

| Compound | Target Organism | Activity |

|---|---|---|

| 5-chloro-N-phenylpyrazine-2-carboxamides | M. tuberculosis H37Rv | MIC = 1.56–6.25 µg/mL researchgate.net |

| 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide | M. tuberculosis H37Rv | 65% inhibition at 6.25 µg/mL mdpi.com |

| Heptylamino-substituted 6-alkylamino-N-phenylpyrazine-2-carboxamides | M. tuberculosis H37Rv | MIC = 5-10 µM researchgate.net |

| N-(2-ethylhexyl)pyrazine-2-carboxamide | M. tuberculosis H37Rv | MIC < 6.25 μg/mL researchgate.net |

| N-(4-fluorobenzyl)pyrazine-2-carboxamide | M. tuberculosis H37Rv | MIC < 6.25 μg/mL researchgate.net |

| 4-chlorobenzyl substituted pyrazinamide | M. tuberculosis H37Rv | MIC < 6.25 μg/mL japsonline.com |

| 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | M. tuberculosis H37Rv | MIC = 12.5 µg/mL mdpi.com |

| N-(3-Chloro-4-methylphenyl)pyrazine-2-carboxamide | M. kansasii | MIC = 12.6 µM researchgate.net |

| N-(4-chloro-2-iodophenyl)pyrazine-2-carboxamide | M. kansasii | MIC = 8.7 µM researchgate.net |

| 5-cyano-6-(heptylamino)pyrazine-2-carboxamide | M. kansasii, M. avium | Active researchgate.net |

The antibacterial potential of this compound derivatives has been evaluated against a panel of Gram-positive and Gram-negative bacteria. A notable finding is that these compounds are generally more effective against Gram-positive strains. scienceopen.com

For instance, certain 6-alkylamino-N-phenylpyrazine-2-carboxamides, particularly those with hexyl to octylamino substitutions, exhibited activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with the best MIC value recorded at 7.8 μM. researchgate.net In contrast, Gram-negative strains were found to be completely unsusceptible to this series of compounds. researchgate.net

In a different series of 3-aminopyrazine-2-carboxamides, antibacterial activity was observed for alkyl and phenyl derivatives, but not for benzyl (B1604629) derivatives. mdpi.com Among the alkyl derivatives, activity increased with the length of the carbon side chain, with compounds having six or seven carbons showing weak activity against tested strains. mdpi.com The phenyl derivative, 5-amino-N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide, showed activity against Pseudomonas aeruginosa, a Gram-negative bacterium, with an MIC of 250 µM. mdpi.com

| Compound Class/Derivative | Target Organism | Activity (MIC) |

|---|---|---|

| Hexyl/Octylamino-N-phenylpyrazine-2-carboxamides | Methicillin-resistant S. aureus (MRSA) | 7.8 µM researchgate.net |

| 6-alkylamino-N-phenylpyrazine-2-carboxamides | Gram-negative strains | Inactive researchgate.net |

| 3-aminopyrazine-2-carboxamide (Alkyl derivatives C6) | Various bacterial strains | 500 µM mdpi.com |

| 3-aminopyrazine-2-carboxamide (Alkyl derivatives C7) | Various bacterial strains | 250 µM mdpi.com |

| 5-amino-N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide | P. aeruginosa | 250 µM mdpi.com |

The antifungal efficacy of this compound derivatives has been explored, though the activity is often moderate to weak. mdpi.comresearchgate.net

Similarly, for a series of N-substituted 3-aminopyrazine-2-carboxamides, marginal antifungal activity was noted. mdpi.com Activity was primarily observed against Trichophyton interdigitale and Candida albicans. mdpi.com Benzyl derivatives were mainly active against T. interdigitale, while phenyl derivatives showed limited activity against C. albicans. mdpi.com

| Compound | Target Organism | Activity (MIC) |

|---|---|---|

| 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide | Trichophyton mentagrophytes | 62.5 µmol/L mdpi.com |

| 5-chloro-N-(3-trifluoromethylbenzyl)-pyrazine-2-carboxamide | Trichophyton mentagrophytes | 15.62 µmol/L researchgate.net |

| 3-aminopyrazine-2-carboxamide (Alkyl derivatives C7, C9) | Trichophyton interdigitale | 250 µM mdpi.com |

| 3-aminopyrazine-2-carboxamide (Alkyl derivatives C6, C8) | Trichophyton interdigitale | 500 µM mdpi.com |

Derivatives based on the 6-arylpyrazine-2-carboxamide core have emerged as potent inhibitors of Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis (sleeping sickness). acs.orgacs.org Starting from a high-throughput screen, researchers developed a new class of trypanocides. acs.orgacs.org

Structure-activity relationship (SAR) studies led to the discovery of compounds with exceptional potency and selectivity. acs.orgacs.org Modifications on both the amide side chain and the phenyl ring significantly influenced activity. For instance, combining a preferred amide side chain with a 3-methyl group on the phenyl ring resulted in a compound with an EC50 of 0.11 μM. acs.org Further optimization by adding a 4-fluoro substituent led to a derivative with an EC50 of just 25 nM against T. b. brucei. acs.orgacs.org This compound was over 1500 times less toxic to mammalian cell lines, indicating a high degree of selectivity. acs.orgacs.org The most potent compounds in the series showed excellent correlation against the human infective subspecies, Trypanosoma brucei rhodesiense, with EC50 values as low as 24 nM. acs.orgacs.org

| Compound/Modification | Target Organism | Activity (EC50) |

|---|---|---|

| Initial Hit (6-Arylpyrazine-2-carboxamide) | T. b. brucei | 0.49 µM acs.orgacs.org |

| Derivative with 3-methyl group | T. b. brucei | 0.11 µM acs.org |

| Derivative with 4-fluoro substitution | T. b. brucei | 0.08 µM acs.org |

| Derivative with 3-methyl, 4-fluoro substitution | T. b. brucei | 25 nM acs.orgacs.org |

| Most potent derivative in series | T. b. rhodesiense | 24 nM acs.orgacs.org |

Antifungal Activity

Anticancer Research on this compound Analogues

In addition to their antimicrobial properties, analogues of this compound have been investigated for their potential as anticancer agents. Cytotoxicity screening is a crucial first step in this process, often revealing the selectivity and potency of these compounds against various cancer cell lines.

The cytotoxicity of this compound derivatives is frequently assessed to determine their therapeutic index, especially for compounds developed as antimicrobial or antiparasitic agents. For example, the highly potent anti-trypanosomal compounds were found to be more than 1500 times less toxic against mammalian L6 and HEK293 cell lines, highlighting their selectivity for the parasite over host cells. acs.orgacs.org Similarly, active antitubercular compounds from the 6-alkylamino-N-phenylpyrazine-2-carboxamide series were largely non-toxic to various cell lines at concentrations up to 100 μM. researchgate.net

In studies specifically evaluating anticancer potential, pyrazoline-based hybrids have shown notable cytotoxic activities. nih.gov For instance, a series of 6-pyrazolinylcoumarins was screened against 60 cancer cell lines by the National Cancer Institute (NCI), with one N-unsubstituted pyrazoline-coumarin hybrid emerging as the most potent against CCRF-CEM and MOLT-4 cancer cell lines, with GI50 values of 1.88 and 1.92 μM, respectively. nih.gov

Another study on plastoquinone (B1678516) analogues, which share structural similarities, found that one derivative (AQ-12) exhibited significant antiproliferative activity against HCT-116 colorectal cancer cells and MCF-7 breast cancer cells. mdpi.com This compound demonstrated IC50 values of 5.11 ± 2.14 μM against HCT-116 and 6.06 ± 3.09 μM against MCF-7, which were more potent than the standard chemotherapy drug cisplatin (B142131) in the same assay. mdpi.com

| Compound/Class | Cell Line | Activity (IC50/GI50) | Context |

|---|---|---|---|

| 6-alkylamino-N-phenylpyrazine-2-carboxamides | Various mammalian cell lines | Non-toxic up to 100 µM researchgate.net | Antitubercular |

| 6-Arylpyrazine-2-carboxamides | L6, HEK293 | >1500x selectivity vs. parasite acs.orgacs.org | Antiparasitic |

| N-unsubstituted pyrazoline-coumarin hybrid | CCRF-CEM (Leukemia) | GI50 = 1.88 µM nih.gov | Anticancer |

| N-unsubstituted pyrazoline-coumarin hybrid | MOLT-4 (Leukemia) | GI50 = 1.92 µM nih.gov | Anticancer |

| Plastoquinone analogue (AQ-12) | HCT-116 (Colorectal) | IC50 = 5.11 ± 2.14 µM mdpi.com | Anticancer |

| Plastoquinone analogue (AQ-12) | MCF-7 (Breast) | IC50 = 6.06 ± 3.09 µM mdpi.com | Anticancer |

Molecular Mechanisms of Anticancer Action

The anticancer properties of pyrazine derivatives are attributed to their ability to induce programmed cell death (apoptosis) and inhibit the uncontrolled growth of cancer cells.

Apoptosis Induction:

Apoptosis is a crucial process for removing damaged or cancerous cells. aging-us.com Pyrazine derivatives have been shown to trigger this process through various molecular pathways. One of the key mechanisms involves the modulation of the Bcl-2 family of proteins, which are central regulators of apoptosis. aging-us.commdpi.com Specifically, these compounds can downregulate anti-apoptotic proteins like Bcl-2 and upregulate pro-apoptotic proteins such as Bax. mdpi.com This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspases, the executioners of apoptosis. mdpi.commdpi.com

For instance, a study on frontiersin.orgresearchgate.nettriazolo[4,3-a]pyrazine derivatives demonstrated that the most promising compound induced late apoptosis in A549 lung cancer cells. frontiersin.org Another study highlighted that certain pyrazine derivatives induced apoptosis in hepatocellular carcinoma (HCC) cells through a mitochondria-mediated intrinsic pathway. frontiersin.org

Cell Proliferation Inhibition:

In addition to inducing apoptosis, this compound and its analogs can halt the proliferation of cancer cells. This is often achieved by arresting the cell cycle at specific checkpoints, preventing the cells from dividing and multiplying. frontiersin.org For example, a novel frontiersin.orgresearchgate.nettriazolo[4,3-a]pyrazine derivative was found to inhibit the growth of A549 cells by arresting the cell cycle in the G0/G1 phase in a dose-dependent manner. frontiersin.org

Research has shown that pyrazine-based small molecules can exhibit significant cytotoxic effects on various human cancer cell lines, including MCF7 (breast), MDA-MB-231 (breast), HCT116 (colon), and MOR (pancreatic). mdpi.com The antiproliferative activity of these compounds underscores their potential as anticancer agents. frontiersin.orgmdpi.com

Inhibition of Specific Oncogenic Pathways

The anticancer effects of this compound derivatives are also linked to their ability to inhibit specific signaling pathways that are crucial for tumor growth and survival.

One of the primary targets is the RAS-ERK signaling pathway , which is frequently hyperactivated in many cancers. googleapis.com The SHP2 protein, a key player in this pathway, is a validated target for cancer therapy. googleapis.comnih.gov Allosteric inhibitors of SHP2, which can include pyrazine-based compounds, have been shown to suppress RAS-ERK signaling and inhibit tumor growth. googleapis.comnih.gov The inhibitor SHP099, for example, binds to an allosteric site on SHP2, stabilizing its auto-inhibited conformation. mdpi.com

Furthermore, pyrazine derivatives have been identified as inhibitors of receptor tyrosine kinases (RTKs), which are often dysregulated in cancer. frontiersin.org For instance, certain derivatives have shown inhibitory activity against c-Met and VEGFR-2, two RTKs involved in cell proliferation, migration, and angiogenesis. frontiersin.org The dual inhibition of these kinases by a single compound presents a promising strategy to overcome drug resistance. frontiersin.org

The PI3K pathway is another critical oncogenic pathway that can be targeted by pyrazine derivatives. Inhibition of this pathway can interfere with cancer cell growth and survival.

| Oncogenic Pathway | Mechanism of Inhibition | Therapeutic Implication |

| RAS-ERK | Allosteric inhibition of SHP2, preventing sustained activation of the pathway. googleapis.comnih.gov | Suppression of tumor growth in cancers with RAS-ERK pathway hyperactivation. googleapis.comnih.gov |

| c-Met/VEGFR-2 | Dual inhibition of receptor tyrosine kinases. frontiersin.org | Overcoming drug resistance and inhibiting angiogenesis and cell proliferation. frontiersin.org |

| PI3K | Inhibition of the PI3K signaling pathway. | Interference with cancer cell growth and survival. |

Anti-inflammatory Properties

Beyond their anticancer potential, pyrazine derivatives have demonstrated significant anti-inflammatory activities.

Cyclooxygenase Enzyme Inhibition

Inflammation is a complex biological response, and cyclooxygenase (COX) enzymes are key players in this process, catalyzing the production of pro-inflammatory prostaglandins. nih.govd-nb.info Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting COX enzymes. nih.govscielo.org.mx There are two main isoforms, COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. d-nb.infoscielo.org.mx

Studies have shown that certain pyrazine derivatives can selectively inhibit COX-2 over COX-1. nih.gov This selectivity is a desirable trait for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.govscielo.org.mx For example, a series of 1-phenylpyrazolo[3,4-d]pyrimidine derivatives, which share a pyrimidine (B1678525) core structure with pyrazines, were found to be more potent inhibitors of COX-2 than COX-1. nih.gov Similarly, a study on 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines, which also contain a nitrogen-heterocyclic core, identified compounds with high potency and selectivity against the COX-2 enzyme. nih.gov

| Compound/Derivative Class | COX-1 Inhibition | COX-2 Inhibition | Selectivity |

| 1-phenylpyrazolo[3,4-d]pyrimidine derivatives | Lower Potency | Higher Potency | Selective for COX-2 nih.gov |

| 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines | Lower Potency | High Potency (IC50 = 0.07 µM for compound 5n) | High Selectivity (SI up to 508.6) nih.gov |

Efficacy in In Vivo Anti-inflammatory Models

The anti-inflammatory potential of pyrazine derivatives has been confirmed in various in vivo models of inflammation. nih.govresearchgate.net These models are crucial for evaluating the therapeutic efficacy of new compounds in a living organism. nih.gov

One common model is the carrageenan-induced paw edema test in rats, which is used to assess acute inflammation. nih.govresearchgate.net In a study of 1-phenylpyrazolo[3,4-d]pyrimidine derivatives, several compounds showed significant inhibition of edema, with one derivative being more potent than the standard drug celecoxib. nih.gov

The development of inflamed human alveolar epithelium models in vitro also provides a platform to test the anti-inflammatory potency of compounds, mimicking clinical scenarios of inflammation and treatment. frontiersin.org

Other Pharmacological Activities of Pyrazine-2-amine Derivatives

Kinase Inhibition

The ability of pyrazine-2-amine derivatives to act as kinase inhibitors is a significant aspect of their pharmacological profile. frontiersin.orgresearchgate.net Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. researchgate.net

As mentioned previously, pyrazine derivatives have been developed as potent inhibitors of receptor tyrosine kinases such as c-Met and VEGFR-2. frontiersin.org A study on frontiersin.orgresearchgate.nettriazolo[4,3-a]pyrazine derivatives reported a compound with an IC50 value of 26.00 nM for c-Met. frontiersin.org

Furthermore, pyrazine-containing compounds have been identified as inhibitors of other kinases, including Pim-2 kinase. mdpi.com The broad kinase inhibitory activity of this class of compounds suggests their potential for development as targeted therapies for a range of diseases.

| Kinase Target | Derivative Class | Inhibitory Activity (IC50) |

| c-Met | frontiersin.orgresearchgate.nettriazolo[4,3-a]pyrazine derivative (17l) | 26.00 nM frontiersin.org |

| VEGFR-2 | frontiersin.orgresearchgate.nettriazolo[4,3-a]pyrazine derivative (17l) | 2.6 µM frontiersin.org |

| Pim-2 kinase | Pyrazine-containing compounds | Inhibition identified through high-throughput screening mdpi.com |

Neuroprotective Effects

Pyrazine derivatives have been investigated for their potential to protect neuronal cells from damage and degeneration, a key strategy in combating neurodegenerative diseases. mdpi.com Research indicates that these compounds may shield neurons from apoptosis induced by oxidative stress.

Derivatives of tetramethylpyrazine (TTMP), a naturally occurring pyrazine, have demonstrated neuroprotective effects in models of central nervous system diseases through various mechanisms. mdpi.comnih.gov One such derivative, T-006, was found to protect against neuronal damage by enhancing proteasome activity and promoting the survival of dopaminergic neurons. nih.gov This protection involves the activation of key signaling pathways, such as the Akt/GSK3β pathway, which in turn modulates factors like myocyte enhancer factor 2D (MEF2D) and peroxisome proliferator-activated receptor γ co-activator 1α (PGC1α). nih.gov Furthermore, T-006 has been shown to encourage endogenous neurogenesis by activating brain-derived neurotrophic factor (BDNF) and cAMP responsive element-binding protein (CREB). nih.gov

Hybrid molecules incorporating pyrazine structures have also shown promise. Ligustrazine-cinnamic acid derivatives, for example, exhibit significant neuroprotective activity. mdpi.com Specific derivatives were found to inhibit apoptosis in PC12 cells by modulating the mitochondrial apoptosis pathway, indicated by an increased Bcl-2/Bax ratio and reduced activity of caspase-9 and caspase-3. mdpi.com

| Pyrazine Derivative | Observed Neuroprotective Effect | Mechanism of Action | Source(s) |

|---|---|---|---|

| General Pyrazine Derivatives | Protection of neuronal cells from oxidative stress-induced apoptosis. | Not specified. | |

| Tetramethylpyrazine (TTMP) Derivatives | Neuroprotection in central nervous system disease models. | Multifaceted mechanisms. | mdpi.com |

| T-006 (a TTMP derivative) | Improved survival of dopaminergic neurons; promotion of neurogenesis. | Activation of Akt/GSK3β, MEF2-PGC1α, and BDNF/CREB pathways. | nih.gov |

| Ligustrazine-cinnamic acid derivatives | Inhibition of apoptosis in PC12 cells. | Blockade of the mitochondrial apoptosis pathway (increased Bcl-2/Bax ratio, decreased caspase activity). | mdpi.com |

Antioxidant Activity

The aminopyrazine scaffold is a core feature of a validated family of antioxidants. nih.govingentaconnect.com These compounds have demonstrated potent capabilities in neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS). ingentaconnect.com The antioxidant properties of aminopyrazines stem from their ability to act as radical scavengers and inhibitors of lipid peroxidation. nih.govresearchgate.net

Studies have shown that aminopyrazine derivatives effectively protect vital cellular components, including membranes and DNA, from damage inflicted by various oxidative stressors. nih.govingentaconnect.com This protection extends to preventing injuries from UV irradiation and toxicity induced by oxidized low-density lipoproteins (LDL). nih.govingentaconnect.com Furthermore, these compounds are efficient quenchers of peroxynitrite, a potent and destructive oxidant. nih.gov In-vivo studies have confirmed their protective effects against ischemia-reperfusion damages. ingentaconnect.com The discovery of these properties was initially spurred by investigations into coelenteramine, a metabolite of the bioluminescent compound coelenterazine, which itself is a 2-amino-1,4-pyrazine derivative with excellent antioxidative characteristics. nih.govingentaconnect.com

| Antioxidant Effect | Observed Activity | Source(s) |

|---|---|---|

| Radical Scavenging | Effective scavenging of reactive oxygen species (ROS) and reactive nitrogen species (RNS). | ingentaconnect.com |

| Lipid Peroxidation Inhibition | Inhibited lipid peroxidation and protected isolated LDL from radical-induced damage. | nih.gov |

| Cellular Protection | Protected cell constituents (membranes, DNA) from oxidative stressors like UV irradiation and oxidized LDL. | nih.govingentaconnect.com |

| Peroxynitrite Quenching | Demonstrated good quenching ability against peroxynitrite. | nih.gov |

| In-Vivo Protection | Showed remarkable activity in protecting against ischemia-reperfusion damages. | ingentaconnect.com |

Receptor Modulation

Derivatives of this compound have been identified as modulators of several key biological receptors, indicating a broad therapeutic potential for conditions ranging from pain to inflammatory disorders.

Histamine (B1213489) H4 Receptor

The histamine H4 receptor (H4R) is a G-protein-coupled receptor primarily expressed on cells of hematopoietic origin, such as mast cells, eosinophils, and T-cells. scirp.orgrndsystems.com Its activation is linked to inflammatory and immunological processes, making it a target for diseases like asthma, atopic dermatitis, and allergic rhinitis. scirp.orgnih.govmdpi.com H4R activation can mediate the chemotaxis of mast cells and eosinophils, amplifying inflammatory responses. scirp.org Consequently, H4R antagonists have been developed and investigated for their anti-inflammatory properties. rndsystems.comnih.gov While the direct modulation of H4R by this compound is not extensively detailed, the broader class of heterocyclic compounds is of significant interest in the development of H4R ligands. uni-regensburg.de

Nav1.8 Channel

The voltage-gated sodium channel Nav1.8 is predominantly expressed in the small-diameter sensory neurons of the peripheral nervous system, which are involved in nociception (the perception of pain). acs.orgwikipedia.org This channel plays a crucial role in the generation of action potentials that transmit pain signals. frontiersin.org Its specific location makes it a key therapeutic target for the development of novel analgesics. wikipedia.org Research has identified that N-[6-Amino-5-(phenyl)pyrazin-2-yl]-isoxazole-4-carboxamide derivatives, which are structurally related to this compound, act as modulators of the Nav1.8 channel and have been investigated for the treatment of pain. acs.org

Adenosine (B11128) Receptors

Adenosine receptors (A1, A2A, A2B, and A3) are G-protein-coupled receptors that play a crucial role as neuromodulators in the central nervous system, influencing dopaminergic and glutamatergic signaling. frontiersin.org They are involved in a wide array of physiological processes, and their modulation is a therapeutic strategy for various disorders. A patent application has disclosed compounds featuring a phenylpyrazin-2-amine core, specifically mentioning structures like this compound, for their ability to modulate adenosine receptor activity. googleapis.com This suggests a potential application for these compounds in conditions where adenosine signaling is a key factor. googleapis.comnih.gov

| Receptor/Channel | Role | Relevance of Phenylpyrazinamine Derivatives | Source(s) |

|---|---|---|---|

| Histamine H4 Receptor (H4R) | Modulates inflammatory and immune responses. | A key target for anti-inflammatory drug development; heterocyclic compounds are explored as H4R ligands. | scirp.orgnih.govmdpi.com |

| Nav1.8 Channel | Crucial for pain signal transmission in peripheral sensory neurons. | Derivatives of N-[6-Amino-5-(phenyl)pyrazin-2-yl] act as Nav1.8 modulators for pain treatment. | acs.orgwikipedia.org |

| Adenosine Receptors | Key neuromodulators in the central nervous system. | This compound-related structures have been cited for their ability to modulate adenosine receptor activity. | frontiersin.orggoogleapis.com |

Structure Activity Relationship Sar Studies and Molecular Design

Impact of Substituent Modifications on Biological Activity Profiles

Systematic alterations to the core structure of 6-Phenylpyrazin-2-amine have revealed that even minor changes to the phenyl ring, pyrazine (B50134) ring, or the exocyclic amino group can lead to significant shifts in biological activity.

The phenyl ring at the 6-position of the pyrazine core is a primary site for modification to modulate biological activity. The nature, position, and size of substituents on this ring profoundly affect the compound's efficacy and selectivity.

In studies of 6-arylpyrazine-2-carboxamides as inhibitors of Trypanosoma brucei, a detailed SAR exploration of the phenyl ring was conducted. acs.org At the ortho-position, a cyano (-CN) group was the only substituent that enhanced activity (EC₅₀ = 0.35 µM) compared to the unsubstituted phenyl ring. acs.org Small halogens like fluorine and chlorine, a nitro group, or a methyl group were tolerated but resulted in a slight decrease in activity. acs.org However, larger groups like bromine or hydrophilic substituents such as methoxy (B1213986), amino, or acetyl led to a significant decrease or total loss of activity. acs.org

At the meta-position, a methyl (-CH₃) group led to a distinct threefold improvement in activity. acs.org In contrast, polar groups at this position were generally not beneficial. acs.org

The following table summarizes the effect of various single substituents on the phenyl ring of a 6-phenylpyrazine-2-carboxamide core against T. b. brucei. acs.org

Modifications on the pyrazine ring itself are another critical avenue for optimizing biological activity. Research on pyrazinamide (B1679903) analogs has shown that substitutions at the 3, 5, and 6 positions can significantly alter potency. nih.gov

For instance, in the development of antimycobacterial agents, the introduction of a chlorine atom at the 5-position of the pyrazine ring generally leads to more active compounds compared to their 6-chloro isomers or non-chlorinated analogues. researchgate.netresearchgate.net A series of 5-chloro-N-phenylpyrazine-2-carboxamides demonstrated potent activity against Mycobacterium tuberculosis, with most compounds showing a Minimum Inhibitory Concentration (MIC) in the range of 1.56–6.25 µg/mL. mdpi.comresearchgate.net

Substitution with an amino group has also been explored. In one study, 3- or 5-amino substitution slightly improved antimycobacterial activity over the parent compound, pyrazinoic acid. nih.gov The introduction of alkylamino groups at position 6 has been shown to influence antimycobacterial activity, with efficacy generally increasing with the prolongation of a simple alkyl chain, peaking at a heptylamino substitution. researchgate.net Conversely, modified alkyl chains containing terminal hydroxy or methoxy groups were found to be inactive. researchgate.net The introduction of bulkier aryl substituents on the pyrazine ring has been observed to reduce solubility and potency. nih.gov

The exocyclic amino group at the 2-position is a key feature of the this compound scaffold and serves as an important handle for chemical modification. Converting this amine into a carboxamide is a common strategy. The nature of the substituent on the amide nitrogen plays a significant role in activity.

In the context of antitrypanosomal agents, SAR studies on the amide side chain revealed that hydrophobicity is an important parameter. acs.org Increasing hydrophobicity by using a cyclopentylamide or a 3-pentylamide led to a twofold improvement in activity compared to a sec-butylamide. acs.org Conversely, shortening the alkyl chain led to a loss of activity. acs.org The presence of the amide N-H group appears to be important, as tertiary amides displayed a significant loss of activity, suggesting the N-H may participate in hydrogen bonding with the biological target. acs.org The complete removal of functionality from certain side chains often results in a significant loss of activity, highlighting the need for a group capable of hydrogen bonding. nih.gov

Pyrazine Ring Substituent Effects on Activity

Conformational Analysis and Bioactivity Correlation

The three-dimensional shape, or conformation, of a molecule is critical for its interaction with a biological target. For derivatives of this compound, the molecule's ability to adopt a specific low-energy "bioactive conformation" is directly correlated with its pharmacological effect.

Studies on aminopyrazine-based inhibitors of the ATR kinase have shown that differences in binding affinity can be predicted by the conformational energy differences between the bioactive and alternative, higher-energy conformations. sci-hub.se For potent compounds, the bioactive conformation is energetically favored. sci-hub.se In contrast, for less active compounds, the alternative conformation is favored, and the energetic penalty required to adopt the bioactive shape is reflected in their weaker inhibition constants. sci-hub.se A loss of potency has been observed in derivatives where the structure is less flat, suggesting an energy penalty is incurred when a more three-dimensional molecule binds to the active site in a flattened conformation. sci-hub.se

The table below illustrates the correlation between the calculated energy difference favoring the bioactive conformation and the resulting enzyme inhibition constant (Ki) for a series of aminopyrazine ATR inhibitors. sci-hub.se

Computational studies have also highlighted the formation of intramolecular hydrogen bonds, for example between the amino group at position 3 and a carboxamide oxygen at position 2, which stabilizes the planar conformation of the molecule. mdpi.comnih.gov This planarity is believed to facilitate π-π stacking interactions with biological targets. acs.org

Role of Molecular Characteristics in Pharmacological Efficacy

Lipophilicity (hydrophobicity) is a frequently cited factor. In some series, increased hydrophobicity is favorable for activity, as seen with the preference for a cyclopentylamide over a smaller isopropylamide in certain antitrypanosomal agents. acs.org However, this relationship is not always linear, and excessive lipophilicity can be detrimental. acs.org In other cases, introducing hydrophilic substituents, such as hydroxyl groups, has been shown to decrease in vitro cytotoxicity, thereby improving the selectivity index of the compound. mdpi.comresearchgate.net

Electronic properties of the substituents also play a crucial role. The biological activity of pyrazinecarboxamides has been shown to be affected by the electron-accepting or electron-withdrawing power of substituents on the benzene (B151609) ring. rsc.org In some contexts, electron-donating groups on the phenyl ring are associated with increased potency, whereas electron-withdrawing groups may lead to less active compounds.

Finally, drug-like attributes such as low molecular weight and polar surface area (PSA) are considered in molecular design. acs.org Compounds based on the 6-arylpyrazine core often possess attractive features like low molecular weight, which contributes to their potential as drug candidates. acs.orgresearchgate.net

Design Principles for Enhanced Potency, Selectivity, and Biological Profiles

One successful strategy is bioisosteric modification , where a functional group is replaced with another group that has similar physical or chemical properties, with the goal of enhancing a desired biological activity. researcher.life An example is the incorporation of a 1,2,3-triazole moiety into pyrazinamide structures, which has led to compounds with improved antitubercular activity. researchgate.netmdpi.com

Another design principle involves linker modification . The exchange of an amide moiety (-CONH-) for a retro-amide linker (-NHCO-) is a strategy that has been explored in medicinal chemistry. researchgate.net While this specific modification in pyrazine derivatives often resulted in lower antimycobacterial activity, the retro-amide analogues tended to have lower cytotoxicity and thus better selectivity. researchgate.netresearchgate.net

Systematic functionalization based on established SAR is a core principle. For example, knowing that a 5-chloro substituent on the pyrazine ring and a 4-alkyl group on the phenyl ring are favorable led to the design of N-(5-chloropyrazin-2-yl)benzamides with potent antimycobacterial activity. researchgate.net Similarly, identifying that a 3-methyl and a 4-fluoro substituent on the phenyl ring are preferred led to the synthesis of combination analogues with significantly boosted activity. acs.org This iterative process of design, synthesis, and testing allows for the fine-tuning of molecular properties to achieve a desired therapeutic profile. rsc.org

Mechanistic Studies and Target Elucidation

Identification of Key Molecular Targets of 6-Phenylpyrazin-2-amine Derivatives

Enzyme Inhibition

Derivatives of this compound have demonstrated inhibitory activity against a range of enzymes implicated in both infectious diseases and cancer.

Pantothenate Synthetase: This enzyme is crucial for the biosynthesis of pantothenate (vitamin B5), a precursor to Coenzyme A, which is essential for microbial growth. psu.edursc.org Some pyrazine (B50134) derivatives have been investigated as potential inhibitors of pantothenate synthetase, suggesting a possible mechanism for their anti-mycobacterial effects. researchgate.netnih.gov For instance, in silico studies have proposed pantothenate synthetase as a potential target for certain pyrazine-2-carboxylic acid hydrazide derivatives. researchgate.net

DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase): DprE1 is a vital enzyme in the cell wall synthesis of Mycobacterium tuberculosis. d-nb.info Several classes of compounds, including benzothiazinones (BTZs), act as potent inhibitors of DprE1. d-nb.inforesearchgate.net These inhibitors can be either covalent, forming an adduct with a cysteine residue in the active site, or non-covalent competitive inhibitors. d-nb.infonwsuaf.edu.cn The potential for pyrazine-based compounds to target DprE1 has been explored, with some studies suggesting that modifications to the pyrazine core could lead to effective inhibitors. researchgate.net

InhA (Enoyl-ACP reductase): InhA is another key enzyme in the mycobacterial fatty acid synthesis (FAS-II) pathway, making it a primary target for antitubercular drugs like isoniazid. mdpi.comuniprot.org Molecular docking studies have been performed with pyrazinamide (B1679903) derivatives, including those with a benzylamino group, to investigate their potential interaction with the InhA active site. mdpi.com These studies suggest that active compounds share common binding interactions with known InhA inhibitors. mdpi.com

Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase that is overexpressed in many cancers and plays a significant role in cell adhesion, migration, and proliferation. mdpi.comnih.gov Consequently, it has emerged as a promising target for anticancer therapies. nih.gov Numerous FAK inhibitors have been developed, with some, like PF-573228, showing high potency with IC50 values in the nanomolar range. rndsystems.comnih.gov Docking studies have been conducted on pyrazine derivatives, such as 4-phenyl-5-pyrazinyl-3-mercapto-1,2,4 triazole, to assess their binding potential to the FAK protein, suggesting they may act as inhibitors. researchgate.net

RhoA Kinase (ROCK): The RhoA/Rho-kinase pathway is involved in various cellular functions, including smooth muscle contraction and has been implicated in the pathogenesis of hypertension. nih.govnih.gov Inhibition of ROCK is a therapeutic strategy for conditions like hypertension. nih.gov A variety of compounds, including 4-aryl-thiazole-2-amines, have been synthesized and shown to have ROCK inhibitory activity, with some exhibiting IC50 values in the nanomolar range. semanticscholar.org

Table 1: Enzyme Inhibition by this compound Derivatives and Related Compounds

| Enzyme Target | Compound Class/Derivative | Findings |

|---|---|---|

| Pantothenate Synthetase | Pyrazine-2-carboxylic acid hydrazide derivatives | Suggested as a possible target through in silico studies. researchgate.net |

| DprE1 | Benzothiazinones (BTZs), Benzothiazole derivatives | Act as covalent and non-covalent inhibitors, crucial for anti-mycobacterial activity. d-nb.infonwsuaf.edu.cn |

| InhA | 3-Benzylaminopyrazine-2-carboxamides | Docking studies suggest interaction with the active site, sharing binding modes with known inhibitors. mdpi.com |

| Focal Adhesion Kinase (FAK) | PF-573228, 4-Phenyl-5-pyrazinyl-3-mercapto-1,2,4 triazole | Potent inhibition observed (e.g., PF-573228 IC50 = 4 nM). rndsystems.com Docking studies indicate binding potential for pyrazine derivatives. researchgate.net |

| RhoA Kinase (ROCK) | 4-Aryl-thiazole-2-amines | Showed significant inhibitory activity (e.g., compound 4v IC50 = 20 nM). semanticscholar.org |

Receptor Binding and Modulation

The interaction of this compound derivatives with specific receptors and channels is another avenue for their therapeutic action.

Equilibrative Nucleoside Transporters (ENTs): While direct studies on this compound are limited, the broader class of pyrazine derivatives has been explored for interactions with various cellular transport systems. Further research is needed to specifically elucidate the role of ENTs.

Ion Channels: Ion channels are fundamental to cellular communication and are targets for a wide range of drugs. nih.govescholarship.org Some pyrazine derivatives have been investigated as modulators of ion channels. For instance, certain derivatives are discussed as potential Nav1.8 channel modulators for pain treatment. google.com Acid-sensing ion channels (ASICs), which are involved in various physiological and pathological processes, can be modulated by various small molecules. mdpi.comcam.ac.uk The potassium ion channel, in particular, is crucial for mitochondrial function. mdpi.com

Interactions with Cellular Macromolecules

Beyond enzymes and receptors, derivatives of this compound can directly interact with other essential cellular components.

DNA: Certain heterocyclic compounds, including derivatives containing a pyrazine ring, have been shown to bind to DNA. rsc.org This interaction can occur through various modes, such as intercalation and groove binding. rsc.org The binding affinity and mode can be influenced by the specific substituents on the pyrazine core. For example, some sulfonamide derivatives have been shown to be effective DNA binders. rsc.org The interaction of small molecules with DNA can lead to the disruption of DNA replication and transcription, ultimately triggering cell death. atdbio.com

Proteins: The amino group and the phenyl ring of this compound and its derivatives can participate in various non-covalent interactions with proteins, such as hydrogen bonding and π-π stacking. mdpi.com These interactions are fundamental to the mechanism of action of many drugs. For example, in the context of kinase inhibition, the amine group can form critical hydrogen bonds with hinge region residues in the ATP-binding pocket of the kinase. mdpi.com

Elucidation of Cellular and Molecular Pathways Modulated

The interaction of this compound derivatives with their molecular targets triggers a cascade of events within the cell, affecting key signaling and programmed cell death pathways.

Cell Signaling Pathways

Derivatives of this compound have been shown to modulate several important cell signaling pathways.

Kinase Signaling: Many pyrazine derivatives function as kinase inhibitors. By blocking the activity of kinases like FAK, these compounds can disrupt downstream signaling pathways involved in cell proliferation, survival, and migration. mdpi.comnih.gov For example, FAK inhibition can affect signaling cascades mediated by growth factors and integrins. mdpi.com

FLT3 Signaling: In the context of leukemia, derivatives of N-phenylpyrimidine-4-amine, which share structural similarities with this compound, have been studied as inhibitors of FMS-like tyrosine kinase 3 (FLT3). mdpi.com Hyperactivation of FLT3 leads to the activation of multiple intracellular signaling pathways that promote cell proliferation and inhibit apoptosis. mdpi.com

TGF-β Signaling: The RhoA/Rho-kinase pathway can act downstream of transforming growth factor-beta (TGF-β) signaling to regulate processes like collagen synthesis. nih.gov

Apoptosis Pathways

A significant mechanism of action for the anticancer effects of many this compound derivatives is the induction of apoptosis, or programmed cell death.

Intrinsic (Mitochondrial) Pathway: Several studies have indicated that pyrazine derivatives can induce apoptosis through the intrinsic pathway. ulpgc.esnih.gov This pathway is characterized by the disruption of the mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c into the cytoplasm. ulpgc.es For example, certain guanidine (B92328) derivatives containing a phenylpropenone core have been shown to induce apoptosis in leukemia cells, mediated by the activation of caspase-9 and caspase-3, and the release of cytochrome c. ulpgc.es Similarly, some 6-amino-9-sulfonylpurine derivatives have been observed to increase the expression of caspase 3 and cytochrome c, suggesting the involvement of the mitochondrial pathway. nih.gov

Modulation of Apoptotic Proteins: The induction of apoptosis by these compounds often involves the modulation of key regulatory proteins. For instance, some dicyanopyrazine derivatives have been shown to modulate the levels of Bcl-2 family proteins, which are critical regulators of the mitochondrial apoptotic pathway.

Cell Cycle Modulation

Comprehensive searches of scientific literature and databases have not yielded specific studies on the direct effects of this compound on cell cycle modulation. Research has predominantly focused on derivatives of this compound, investigating their potential to interfere with cell cycle progression. However, direct experimental data, including detailed research findings or data tables concerning the impact of this compound on cell cycle phases (G1, S, G2, M) or its interaction with key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs), are not available in the public domain.

While related pyrazine compounds have been noted for their influence on the cell cycle, these findings cannot be directly attributed to this compound without specific experimental validation. For instance, studies on certain substituted pyrazine derivatives have reported effects such as G2/M phase arrest. rsc.orgnih.govcuni.cz These activities are often linked to the inhibition of specific kinases involved in cell cycle checkpoints. nih.gov However, the absence of such data for the parent compound, this compound, precludes any detailed discussion on its specific mechanisms of cell cycle modulation.

Therefore, this section remains to be elucidated through future research.

Data Tables

No data is available for this compound regarding its effects on cell cycle modulation.

Computational Chemistry and in Silico Approaches

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jetir.org This method is instrumental in drug design for predicting the binding mode and affinity of a small molecule ligand, such as 6-phenylpyrazin-2-amine, within the active site of a target protein. researchgate.net

In studies involving derivatives of pyrazin-2-amine, docking simulations have been crucial in elucidating key ligand-protein interactions. For instance, research on phenyl(6-phenylpyrazin-2-yl)methanone analogs highlighted the importance of the benzonoid system for π-π interactions with aromatic amino acid residues like tryptophan within the active site of aldose reductase. researchgate.net Similarly, docking studies of 4-Phenyl-5-pyrazinyl-3-mercapto-1,2,4-triazole with the focal adhesion kinase (FAK) protein have been performed to understand the binding geometries and interactions, suggesting its potential as a FAK inhibitor. researchgate.netresearchgate.net

The process typically involves preparing the protein structure, often obtained from the Protein Data Bank (PDB), by removing water molecules and adding polar hydrogens. jetir.org The ligand structure is also optimized for energy minimization. nih.gov Software such as AutoDock and Molegro Virtual Docker are commonly used to perform the docking simulations, which calculate various scoring functions to estimate the binding affinity. researchgate.netpcbiochemres.com The results are then analyzed to identify the most favorable binding poses and the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that stabilize the ligand-protein complex. researchgate.netcambridgemedchemconsulting.com For example, in a study of diphenylquinoxaline-6-carbohydrazide hybrids, molecular docking revealed that the most potent derivatives exhibited the best in silico results with high docking scores, correlating well with experimental inhibitory activity. d-nb.info

Table 1: Example of Molecular Docking Results for Pyrazine (B50134) Derivatives

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

| Phenyl(6-phenylpyrazin-2-yl)methanone analog | Aldose Reductase | Not specified | TRP111, TRP20 | researchgate.net |

| 4-Phenyl-5-pyrazinyl-3-mercapto-1,2,4 triazole | Focal Adhesion Kinase (FAK) | -5.7 | LEU503, GLY505, CYS502 | researchgate.net |

| Diphenylquinoxaline-6-carbohydrazide derivative 7e | α-glucosidase | -5.802 | Not specified | d-nb.info |

| Thiazole (B1198619) derivative 3e | Estrogen Receptor-α | -8.911 | Not specified | nih.gov |

This table is illustrative and compiles data from various studies on related compounds to demonstrate the application of molecular docking.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful in silico method used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to be recognized by a biological target and exert a specific biological effect. peerj.com This model serves as a 3D query for virtual screening of large compound databases to identify novel molecules that are likely to be active. nih.gov

The process begins with a set of active ligands or a ligand-bound protein structure to define the key chemical features, which can include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. peerj.commedsci.org For instance, a pharmacophore model for orexin-1 receptor inhibitors identified two aromatic groups, two hydrogen bond acceptors, and one hydrophobic region as essential features. ajchem-a.com

Once a pharmacophore model is generated and validated, it is used to screen databases like ZINC or PubChem. peerj.comresearchgate.net This virtual screening process filters large libraries of compounds, selecting only those that match the pharmacophoric features. ajchem-a.com The selected hits are then typically subjected to further analysis, such as molecular docking, to refine the selection and predict their binding modes and affinities. peerj.com This combined approach of pharmacophore modeling and virtual screening has been successfully used to identify potential inhibitors for various targets, including VEGFR-2 kinase and Akt2. nih.govmedsci.org The validation of a pharmacophore model is crucial and can be assessed by its ability to distinguish active from inactive compounds, often using metrics like the Enrichment Factor (EF) and Güner-Henry (GH) score. A GH score above 0.7 suggests a very good model. medsci.org

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug discovery to assess the pharmacokinetic profile of a compound. Computational tools like SwissADME and PreADMET are widely used to estimate these properties, helping to identify candidates with favorable drug-like characteristics and avoid potential liabilities later in development. researchgate.netnih.gov

Key ADME parameters that are computationally predicted include:

Absorption: Parameters like gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability are assessed. nih.gov For example, high GI absorption is a desirable property for orally administered drugs. nih.gov

Distribution: Lipophilicity, often expressed as a logarithm of the partition coefficient (LogP), is a key predictor of a compound's distribution in the body. nih.gov

Metabolism: The potential for a compound to be a substrate or inhibitor of cytochrome P450 (CYP) enzymes is evaluated, as this can influence drug metabolism and potential drug-drug interactions.

Drug-likeness: This is often evaluated using rules such as Lipinski's Rule of Five, which considers properties like molecular weight, LogP, and the number of hydrogen bond donors and acceptors.

Studies on various heterocyclic compounds, including pyrimidine (B1678525) and thiazole derivatives, have demonstrated the utility of in silico ADME prediction. nih.govechemcom.com For instance, in a study of 4-phenyl thiazol-2-amine derivatives, all compounds were found to have ADME properties within acceptable limits, suggesting they would have sufficient absorption at the site of action. nih.gov

Table 2: Predicted ADME Properties for a Hypothetical this compound Derivative

| Property | Predicted Value | Desirable Range |

| Molecular Weight ( g/mol ) | 171.21 | < 500 |

| LogP (Lipophilicity) | 2.15 | -0.7 to +5.0 |

| Hydrogen Bond Donors | 1 | ≤ 5 |

| Hydrogen Bond Acceptors | 3 | ≤ 10 |

| GI Absorption | High | High |

| BBB Permeant | Yes | Varies with target |

| CYP Inhibitor (e.g., CYP2D6) | No | No |

This table is for illustrative purposes. The values are based on general characteristics of similar compounds and predictions from tools like SwissADME.

Density Functional Theory (DFT) Studies for Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. als-journal.com It is a valuable tool in computational chemistry for calculating various electronic properties of a molecule, providing insights into its reactivity, stability, and spectroscopic characteristics. echemcom.com

DFT calculations are often employed to:

Optimize Molecular Geometry: Determine the lowest energy conformation of a molecule in its ground state. als-journal.com

Calculate Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A larger energy gap suggests higher stability and lower reactivity. echemcom.com

Predict Spectroscopic Properties: Theoretical vibrational frequencies (FTIR) and NMR chemical shifts can be calculated and compared with experimental data to confirm the molecular structure. als-journal.com